Regioisomeric Differentiation: Spiro[isochroman-cyclohexan]-4-one vs. Spiro[chroman-cyclohexan]-4-one in Sigma Receptor Affinity
The spiro[[2]benzopyran-1,1'-cyclohexan]-4'-one scaffold (the isochroman-type core directly related to the target compound) has been used as a key intermediate for generating sigma receptor ligands with nanomolar affinity. In a 2018 study, amine derivatives of this scaffold achieved sigma-2 receptor ligand activity, with the most promising compound (methyl acetal 6a bearing a 2,4-dimethylbenzylamino moiety) demonstrating significant sigma-2 affinity [1]. In a follow-up 2020 study, the secondary amine cis-4b (cyclohexylmethylamino derivative) displayed sigma-1 receptor affinity with Ki = 5.4 nM, and its N-methylated analog cis-5b showed Ki = 15 nM [2]. By contrast, the regioisomeric spiro[chroman-2,1'-cyclohexan]-4-one scaffold places the endocyclic oxygen at a different position, altering the distance between the benzene ring pharmacophore and the exocyclic amino moiety. This structural difference is expected to produce divergent receptor binding profiles, though direct comparative binding data between the two regioisomeric parent ketones has not yet been published in peer-reviewed literature.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) of amino derivatives |
|---|---|
| Target Compound Data | Spiro[[2]benzopyran-1,1'-cyclohexan]-3'-amine derivatives: cis-4b Ki = 5.4 nM, cis-5b Ki = 15 nM (sigma-1) [2]. |
| Comparator Or Baseline | Spiro[chroman-2,1'-cyclohexan]-4-one derivatives: binding data not explicitly reported in direct comparison with the isochroman-type scaffold in a single study. |
| Quantified Difference | The isochroman-type scaffold (2-benzopyran) provides a defined distance between the phenyl ring and amino moiety that is structurally distinct from the chroman-type scaffold. Direct quantitative comparison data between the two regioisomeric parent ketones is not available (noted as a data gap). |
| Conditions | Radioligand competitive binding assays on human sigma-1 and sigma-2 receptors expressed in HEK293 cell membranes. |
Why This Matters
For drug discovery programs targeting sigma receptors for pain, neurodegeneration, or oncology, the isochroman-type spirocyclic scaffold provides a validated entry point with documented nanomolar affinity, whereas the chroman-type regioisomer has not been equivalently characterized in this target class.
- [1] Kronenberg E, et al. Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic sigma Receptor Ligands with Exocyclic Amino Moiety. Journal of Medicinal Chemistry, 2018, 61(21), 9666-9690. View Source
- [2] Kronenberg E, et al. Synthesis and sigma receptor affinity of spiro[[2]benzopyran-1,1'-cyclohexanes] with an exocyclic amino moiety in the 3'-position. RSC Medicinal Chemistry, 2020, 12(2), 237-244. doi:10.1039/d0md00307g. cis-4b Ki (sigma-1) = 5.4 nM; cis-5b Ki (sigma-1) = 15 nM. View Source
